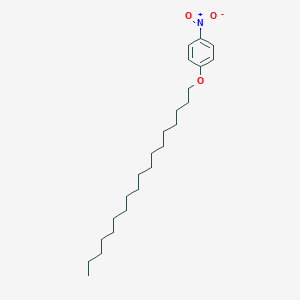

p-Nitrophenyl octadecyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-4-octadecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZZSCOZPPVDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401317 | |

| Record name | p-Octadecyloxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123974-61-8 | |

| Record name | p-Octadecyloxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Nitrophenyl octadecyl ether

Abstract

This guide provides a comprehensive, research-level overview of the synthesis of p-Nitrophenyl octadecyl ether. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for preparing asymmetrical ethers. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, field-proven experimental protocol, and outline rigorous methods for product purification and characterization. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of this compound is classically achieved via the Williamson ether synthesis. This reaction, first developed by Alexander Williamson in 1850, remains one of the most reliable methods for preparing both symmetrical and asymmetrical ethers.[1] The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acting as the nucleophile to attack an alkyl halide.[1][2][3]

Mechanistic Breakdown

The reaction proceeds in two conceptual stages:

-

Deprotonation: The phenolic proton of p-nitrophenol is acidic due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the resulting conjugate base. A suitable base is used to abstract this proton, forming the p-nitrophenoxide ion. This anion is a potent nucleophile.[4]

-

Nucleophilic Attack: The p-nitrophenoxide ion attacks the primary carbon atom of 1-bromooctadecane. In a concerted SN2 fashion, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[1][2] The choice of a primary alkyl halide is critical; secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competitive pathway, which would result in the formation of an alkene instead of the desired ether.[3]

The overall mechanism can be visualized as follows:

Caption: General mechanism of the Williamson ether synthesis for this compound.

Critical Reaction Parameters

The success of this synthesis hinges on the judicious selection of reagents and conditions.

| Parameter | Choice & Rationale |

| Nucleophile Precursor | p-Nitrophenol: The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide ion. |

| Electrophile | 1-Bromooctadecane: A primary alkyl halide is essential to favor the SN2 pathway over E2 elimination.[2][3] The long C18 alkyl chain imparts significant lipophilicity to the final product. |

| Base | Potassium Carbonate (K₂CO₃): Anhydrous K₂CO₃ is a moderately strong base, sufficient to deprotonate p-nitrophenol without being excessively harsh. It is easy to handle and remove during work-up.[5] Other bases like sodium hydride (NaH) or potassium hydroxide (KOH) can also be used. |

| Solvent | Acetone or Dimethylformamide (DMF): A polar aprotic solvent is ideal. It effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive.[6] This enhances the rate of the SN2 reaction. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust procedure for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 5.00 g | 35.9 |

| 1-Bromooctadecane | C₁₈H₃₇Br | 349.39 | 13.80 g | 39.5 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 7.45 g | 53.9 |

| Acetone | C₃H₆O | 58.08 | 200 mL | - |

Note: A slight excess (1.1 eq) of the alkylating agent and base (1.5 eq) is used to ensure complete consumption of the limiting reagent, p-nitrophenol.

Synthesis Workflow

The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (5.00 g, 35.9 mmol), anhydrous potassium carbonate (7.45 g, 53.9 mmol), and acetone (200 mL).

-

Addition of Reagents: While stirring, add 1-bromooctadecane (13.80 g, 39.5 mmol) to the suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-nitrophenol spot.

-

Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 500 mL of cold deionized water. A solid precipitate should form.

-

Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing Sequence:

-

Wash the solid on the filter with several portions of deionized water (~200 mL total) to remove inorganic salts like KBr.

-

Transfer the solid to a beaker and stir with 100 mL of 5% aqueous sodium hydroxide (NaOH) for 15 minutes. This step is crucial for removing any unreacted acidic p-nitrophenol by converting it to its water-soluble sodium salt.[5]

-

Filter the solid again and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

-

Drying: Press the crude product as dry as possible on the filter paper and then dry it further in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification and Characterization

While the work-up removes most impurities, recrystallization is essential to obtain a product of high purity suitable for research applications.

Purification by Recrystallization

Recrystallization purifies a solid by leveraging differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[7]

-

Solvent Selection: Ethanol is a suitable solvent for this compound. The product should be highly soluble in hot ethanol and sparingly soluble at room temperature or below.

-

Procedure:

-

Place the dried crude product into an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and bring the solution to a boil on a hot plate, adding more hot ethanol in small portions until all the solid just dissolves.[7]

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

-

Dry the final product in a vacuum oven.

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property / Technique | Expected Result for this compound |

| Molecular Formula | C₂₄H₄₁NO₃ |

| Molecular Weight | 391.59 g/mol |

| Appearance | Pale yellow or off-white crystalline solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.20 (d, 2H, Ar-H ortho to NO₂), δ ~6.95 (d, 2H, Ar-H ortho to O-C₁₈H₃₇), δ ~4.05 (t, 2H, -O-CH₂-), δ ~1.80 (quintet, 2H, -O-CH₂-CH₂-), δ ~1.25 (br s, 30H, -(CH₂)₁₅-), δ ~0.88 (t, 3H, -CH₃). (Predicted based on similar structures[8][9]) |

| FTIR (KBr, cm⁻¹) | ~2920, 2850 (C-H aliphatic stretch), ~1590, 1340 (Ar-NO₂ asymmetric & symmetric stretch), ~1260 (C-O-C ether stretch). |

References

- Dermer, O. C. (1934). Williamson Synthesis. Chemical Reviews, 14, 409. [Link not available directly, referenced in secondary sources]

-

Brewster, R. Q., & Groening, T. (n.d.). p-NITRODIPHENYL ETHER. Organic Syntheses. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Williamson Ether Synthesis Lab Manual. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Hartman, W. W., & Dickey, J. B. (n.d.). 2,6-DIBROMO-4-NITROPHENOL. Organic Syntheses. Retrieved from [Link]

-

Rupar, P. A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(8), 158941. [Link]

- Google Patents. (n.d.). Process for the purification of p-nitrophenol.

-

ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of nitrophenyl alkyl ethers.

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 25). 18.2: Preparing Ethers. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). p-nitrophenyl octyl ether. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl o-tolyl ether. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The purification of the enzyme hydrolysing diethyl p-nitrophenyl phosphate (paraoxon) in sheep serum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from [Link]

-

Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

-

ResearchGate. (n.d.). The crystallization of poly(aryl-ether-ether-ketone) (PEEK): Reorganization processes during gradual reheating of cold-crystallized samples. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of p-aminophenol.

-

PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Khan Academy [khanacademy.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. youtube.com [youtube.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

p-Nitrophenyl octadecyl ether molecular weight

An In-Depth Technical Guide to p-Nitrophenyl Ether and Ester Derivatives for Biochemical and Drug Development Applications

Abstract

This technical guide provides a comprehensive overview of p-Nitrophenyl octadecyl ether, detailing its core chemical properties, including a molecular weight of 391.58 g/mol . A critical distinction is drawn between the chemically stable ether linkage in this compound and the hydrolyzable ester linkage found in related p-nitrophenyl esters, which are workhorse substrates in drug discovery and enzyme research. This document elucidates the mechanistic principles behind chromogenic assays using p-nitrophenyl esters and provides field-proven, step-by-step protocols for their application in quantifying enzyme activity. The guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to effectively utilize these compounds in a laboratory setting.

Core Profile: this compound

This compound is a specialized organic molecule characterized by a polar nitrophenyl head and a long, nonpolar eighteen-carbon alkyl tail. This amphipathic structure dictates its physical and chemical behavior.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, solubilization, and application as an analytical standard.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₁NO₃ | [1] |

| Molecular Weight | 391.58 g/mol | [1] |

| CAS Number | 123974-61-8 | [1] |

| Structure | Aromatic nitro ether | - |

| Predicted Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., DCM, ether, hexanes) | - |

Synthesis Pathway: Williamson Ether Synthesis

The most common and logical route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of p-nitrophenol by a strong base to form the p-nitrophenoxide ion, which then acts as a nucleophile, attacking an octadecyl halide (e.g., 1-bromooctadecane).

Caption: Williamson synthesis of this compound.

The Ether vs. Ester Distinction: A Critical Consideration for Assay Design

A frequent point of confusion in biochemical literature is the distinction between nitrophenyl ethers and nitrophenyl esters. While structurally similar, their chemical reactivity is vastly different, which has profound implications for their use in enzymatic assays.

-

Ether Linkage (C-O-C): The ether bond in this compound is highly stable and resistant to cleavage under standard biological conditions. It is not a substrate for hydrolytic enzymes like esterases or lipases. Its primary utility is as a non-reactive control compound or an analytical reference standard.

-

Ester Linkage (R-COO-C): p-Nitrophenyl esters (e.g., p-nitrophenyl palmitate) possess a carbonyl group adjacent to the ether oxygen. This bond is susceptible to nucleophilic attack and is readily hydrolyzed by esterase and lipase enzymes[2][3]. This reactivity is the foundation of their utility as chromogenic substrates.

The Chromogenic Principle of p-Nitrophenyl Esters

The widespread use of p-nitrophenyl esters in research and drug development stems from a simple and robust colorimetric detection principle. Esterase or lipase enzymes catalyze the hydrolysis of the ester bond, releasing p-nitrophenol.[2][4]

Mechanism of Detection

At neutral or alkaline pH (typically pH > 7), the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion, which exhibits a distinct yellow color.[5] The intensity of this color is directly proportional to the amount of product formed and, therefore, to the activity of the enzyme. The absorbance of the p-nitrophenolate ion is maximal at wavelengths between 405 and 420 nm.[2][3]

Caption: Enzymatic hydrolysis and detection of p-nitrophenyl esters.

Field-Proven Protocol: Quantifying Esterase Activity

This section provides a detailed, self-validating methodology for determining esterase activity using a p-nitrophenyl ester substrate. The protocol is designed for a 96-well plate format, suitable for medium to high-throughput applications.

Objective

To quantify the enzymatic activity of a sample by measuring the rate of hydrolysis of a p-nitrophenyl ester substrate. Activity is expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[6]

Materials and Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: p-Nitrophenyl ester (e.g., p-nitrophenyl butyrate for broad-spectrum esterases or p-nitrophenyl palmitate for lipases).

-

Substrate Stock Solution: 20 mM p-nitrophenyl ester dissolved in ethanol or DMSO.

-

Enzyme Sample: Purified enzyme or cell lysate diluted in Assay Buffer.

-

Standard: p-Nitrophenol.

-

Standard Stock Solution: 10 mM p-Nitrophenol in Assay Buffer.

-

Equipment: 96-well microplate reader capable of measuring absorbance at 410 nm, 37°C incubation.

Step-by-Step Methodology

Part A: Preparation of p-Nitrophenol Standard Curve Causality: A standard curve is essential to correlate the measured absorbance directly to the molar amount of product formed, making the assay quantitative.

-

Prepare a series of dilutions from the 10 mM p-Nitrophenol stock solution in Assay Buffer to yield final concentrations from 0 to 200 µM.

-

Add 200 µL of each standard dilution to separate wells of a 96-well plate. Include a blank well with 200 µL of Assay Buffer.

-

Read the absorbance at 410 nm.

-

Plot Absorbance vs. p-Nitrophenol concentration (µM) and determine the linear regression equation (y = mx + c). The slope (m) represents the extinction coefficient for p-nitrophenol under these specific assay conditions.[2][4]

Part B: Enzyme Activity Assay Causality: Running reactions in parallel with proper controls ensures that the observed color change is due to enzymatic activity and not spontaneous substrate hydrolysis.

-

Reaction Setup: In a 96-well plate, prepare the following for each sample (total volume = 200 µL):

-

Sample Wells: 170 µL Assay Buffer + 10 µL Enzyme Sample.

-

Negative Control (No Enzyme): 180 µL Assay Buffer.

-

-

Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add 20 µL of the 20 mM p-nitrophenyl ester substrate stock solution to all wells to achieve a final concentration of 2 mM. Mix gently.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every minute for 30 minutes at 37°C.[4]

Part C: Data Analysis and Calculation

-

Determine the Rate of Reaction (ΔAbs/min): For each well, plot absorbance vs. time. The initial linear portion of this curve represents the reaction rate. Calculate the slope (ΔAbs/min).

-

Correct for Spontaneous Hydrolysis: Subtract the rate of the "No Enzyme" control from the rate of the sample wells.

-

Calculate Enzyme Activity: Use the slope from the p-nitrophenol standard curve (Part A) to convert the rate from ΔAbs/min to µmol/min.

-

Activity (U/mL) = (Corrected ΔAbs/min) / (Slope of Standard Curve * Volume of Enzyme in mL)

-

Specific Activity (U/mg) = Activity (U/mL) / (Protein Concentration of Enzyme in mg/mL)

-

Applications in Research and Drug Development

The p-nitrophenyl ester assay is a cornerstone technique with broad applications:

-

High-Throughput Screening (HTS): Its simplicity and automation-friendly format make it ideal for screening large compound libraries to identify potential enzyme inhibitors or activators.[4]

-

Enzyme Kinetics: The assay is routinely used to determine key enzymatic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insight into substrate affinity and catalytic efficiency.[3][7]

-

Protein Engineering: It serves as a rapid method to assess the activity of engineered or mutated enzyme variants, guiding efforts to improve catalytic function.

-

Quality Control: In industrial settings, it can be used to measure the activity of enzyme preparations in detergents, food additives, and other commercial products.

Conclusion

This compound, with a molecular weight of 391.58 g/mol , serves as a valuable, chemically stable reference compound. However, for functional enzymatic assays, researchers must turn to its hydrolyzable counterparts, the p-nitrophenyl esters. The chromogenic assay based on these esters is a robust, versatile, and indispensable tool in biochemistry and drug discovery. By understanding the fundamental chemical differences between these related molecules and applying rigorous, well-controlled protocols, scientists can generate reliable and quantitative data for enzyme characterization and inhibitor screening.

References

-

This compound. CRO SPLENDID LAB. [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]

-

p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. [Link]

-

p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ResearchGate. [Link]

-

Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PubMed Central. [Link]

-

p-Nitrophenyl o-tolyl ether. PubChem. [Link]

-

Bis(p-nitrophenyl) ether. NIST WebBook. [Link]

-

Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. [Link]

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]

-

Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. MDPI. [Link]

-

The reaction of p-nitrophenyl esters with chymotrypsin and insulin. PubMed Central. [Link]

Sources

- 1. splendidlab.in [splendidlab.in]

- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Solubility of p-Nitrophenyl Octadecyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl octadecyl ether, a molecule combining a polar aromatic nitro group with a long, nonpolar alkyl chain, presents a unique solubility profile that is critical to its application in various scientific fields, including drug development and material science. Understanding its behavior in different organic solvents is paramount for effective formulation, purification, and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a predictive analysis of its behavior in a range of common organic solvents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible approach to handling this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. In this compound, two key structural motifs are at play: the p-nitrophenyl group and the octadecyl ether chain .

-

The p-Nitrophenyl Group: This aromatic moiety is characterized by the presence of a nitro group (-NO2), which is strongly electron-withdrawing and highly polar.[1] This polarity allows for dipole-dipole interactions and potentially weak hydrogen bonding with polar solvents. The aromatic ring itself can participate in π-π stacking interactions. The nitro group generally enhances the solubility of aromatic compounds in polar solvents.[2]

-

The Octadecyl Ether Chain: This C18H37O- group is a long, nonpolar, and flexible alkyl chain. Its presence dominates the overall molecular character, rendering the molecule largely hydrophobic. Long alkyl chains significantly decrease solubility in polar solvents but increase it in nonpolar, hydrocarbon-based solvents due to favorable van der Waals forces.[3][4]

The ether linkage (-O-) provides a slight degree of polarity and can act as a hydrogen bond acceptor, but its influence is largely overshadowed by the long alkyl chain.[5] Consequently, the solubility of this compound is a delicate balance between the polar contributions of the nitrophenyl group and the extensive nonpolar nature of the octadecyl chain.

Predictive Analysis of Solubility

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The long octadecyl chain will be the primary driver of solubility in these solvents. Strong van der Waals interactions between the alkyl chain and the nonpolar solvent molecules are expected to lead to high solubility . Diethyl ether, being slightly polar, may show good solubility due to interactions with the ether linkage and the nitro group.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a dipole moment but do not have acidic protons. The polar p-nitrophenyl group will interact favorably with these solvents. However, the long, nonpolar octadecyl chain will disfavor dissolution. Therefore, moderate to low solubility is anticipated, with solubility likely decreasing as the polarity of the solvent increases.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the nitro and ether groups can accept hydrogen bonds, the overwhelming hydrophobicity of the C18 chain will severely limit solubility.[3] Very low to negligible solubility is expected in these solvents, particularly in water.

This predictive framework provides a strong starting point for solvent selection in experimental work.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of this compound solubility.

Experimental Workflow

Caption: Logical relationship between solute-solvent properties and solubility outcome.

Conclusion and Recommendations

The solubility of this compound is a complex property governed by its amphipathic-like structure. The long octadecyl chain dictates a preference for nonpolar organic solvents, while the polar p-nitrophenyl group allows for limited interaction with more polar environments. For practical applications, researchers and drug development professionals should prioritize nonpolar solvents for complete dissolution and consider polar aprotic solvents for applications requiring moderate solubility or for purification processes like recrystallization where a solubility gradient is desirable. The use of polar protic solvents should be avoided unless the goal is to precipitate the compound. The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is essential for informed decision-making in research and development.

References

- Alkyl Chain Length Impact on Chemical Properties. (2025).

- How to determine the solubility of a substance in an organic solvent? (2024).

- Method for determining solubility of a chemical compound. (2005).

- Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjug

- Physical Properties of Ether. (2023). Chemistry LibreTexts.

- (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. (n.d.).

- Solubility test for Organic Compounds. (2024).

- The solubilities of aromatic nitro compounds in pure w

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers. (2020).

- Calculation of Aqueous Solubility of Organic Compounds. (n.d.). PMC - NIH.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). ChemRxiv | Cambridge Open Engage.

- Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. (2024). RSC Publishing.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.).

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE.

- p-NITRODIPHENYL ETHER. (n.d.). Organic Syntheses Procedure.

- 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2023).

- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021).

- Nitro compound. (n.d.). Wikipedia.

- Introduction of the nitro group into aromatic systems. (n.d.).

- 3-NITROPHENYL OCTADECYL ETHER AldrichCPR. (n.d.). Sigma-Aldrich.

- P-nitrophenyl butyr

- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.).

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. svedbergopen.com [svedbergopen.com]

- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 4. Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers [mam.shu.edu.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stability and Storage of p-Nitrophenyl Octadecyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for p-Nitrophenyl octadecyl ether (p-NPOE). As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure the integrity of this critical reagent in research and development settings. The stability of p-NPOE is paramount for the reliability and reproducibility of experimental outcomes.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C24H41NO3 and a molecular weight of 391.58 g/mol .[1] Its structure consists of a p-nitrophenol group linked to an octadecyl (C18) alkyl chain via an ether bond. The presence of the long lipophilic alkyl chain and the polar nitrophenyl group gives the molecule amphipathic properties, influencing its solubility and interaction with other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H41NO3 | [1] |

| Molecular Weight | 391.58 g/mol | [1] |

| Appearance | Solid (Typical) | General Knowledge |

| Solubility | Soluble in organic solvents | General Knowledge |

Core Stability Profile

Under standard ambient conditions (room temperature), this compound is considered a chemically stable compound.[2] However, its long-term stability is contingent on proper storage and handling to mitigate degradation from environmental factors. The ether linkage and the nitroaromatic system are the primary sites susceptible to chemical degradation.

Impact of Temperature

pH Sensitivity and Hydrolysis

The ether linkage in p-NPOE is susceptible to hydrolysis, particularly under strong acidic or basic conditions. While the ether bond is generally more stable than an ester bond, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to the cleavage of the ether linkage, yielding p-nitrophenol and octadecanol. The rate of hydrolysis is expected to be pH-dependent. Studies on related p-nitrophenyl esters show that the rate of hydrolysis increases in basic media.[4][5]

Photostability

Aromatic nitro compounds can be susceptible to photodegradation. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule. While specific photostability studies on p-NPOE are limited, research on the photodegradation of p-nitrophenol indicates its susceptibility to degradation under UV light.[6] Therefore, it is imperative to protect p-NPOE from light.

Oxidative Stability and Peroxide Formation

Ethers are known to be susceptible to oxidation, which can lead to the formation of explosive peroxides over time, especially when exposed to air and light.[7][8] This is a critical safety concern for the long-term storage of all ether compounds. The presence of inhibitors can slow down this process. It is crucial to be aware of the age of the compound and to test for the presence of peroxides if it has been stored for an extended period, particularly if it has been opened.

Recommended Storage and Handling Conditions

To maintain the integrity and ensure the safety of this compound, the following storage and handling conditions are recommended based on information from safety data sheets of similar compounds and general chemical safety principles.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage temperatures are often found on the product label.[9] | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. | To prevent oxidative degradation and peroxide formation. |

| Container | Keep in a tightly closed, light-resistant container.[9][10] The original manufacturer's container is ideal. | To protect from moisture, air (oxygen), and light. |

| Ventilation | Store in a well-ventilated area.[9] | To safely disperse any potential vapors. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases.[2] | To prevent chemical reactions that could lead to degradation or hazardous situations. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting experimental results where this compound is used.

Hydrolysis

The primary degradation pathway under aqueous conditions is likely the hydrolysis of the ether bond.

-

Mechanism : The ether oxygen can be protonated under acidic conditions, making the adjacent carbon more susceptible to nucleophilic attack by water. Under basic conditions, while less common for ethers than esters, cleavage can still occur.

-

Products : p-Nitrophenol and Octadecanol.

Oxidation (Peroxide Formation)

In the presence of oxygen, ethers can undergo auto-oxidation to form hydroperoxides and peroxides.

-

Mechanism : This is a free-radical chain reaction initiated by light, heat, or metal contaminants. The hydrogen on the carbon atom adjacent to the ether oxygen is abstracted, and the resulting radical reacts with oxygen.

-

Products : Hydroperoxides and potentially explosive polymeric peroxides.

Photodegradation

Exposure to light can lead to the cleavage of bonds within the molecule.

-

Mechanism : The nitroaromatic ring can absorb UV light, leading to an excited state that can undergo various reactions, including cleavage of the ether bond or reactions involving the nitro group.

-

Products : A complex mixture of degradation products could be formed.

The following diagram illustrates the primary degradation pathways:

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research applications, it is essential to perform stability assessments, particularly if the material has been stored for an extended period or under suboptimal conditions.

Visual Inspection

A simple yet crucial first step is the visual inspection of the material.

-

Examine the container : Check for any signs of damage, improper sealing, or discoloration.

-

Inspect the compound : Look for changes in color, appearance (e.g., clumping of a powder), or the presence of any crystalline deposits around the cap, which could indicate peroxide formation.

Peroxide Testing

For ethers that have been opened and stored for more than a few months, testing for peroxides is a critical safety measure.

-

Prepare a test solution : Dissolve a small amount of the p-NPOE in a suitable solvent like isopropanol.

-

Use a peroxide test strip : Dip the test strip into the solution and observe the color change according to the manufacturer's instructions.

-

Alternative method (Iodide test) : Add a few drops of a freshly prepared potassium iodide solution to the test solution. A yellow to brown color indicates the presence of peroxides.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient (p-NPOE) and the increase in the concentration of its degradation products.[11]

5.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for assessing the purity and stability of p-NPOE.

-

Principle : The method separates p-NPOE from its potential degradation products (like p-nitrophenol) based on their different polarities.

-

Typical Setup :

-

Column : C18 stationary phase.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection : UV detector set at a wavelength where both p-NPOE and its potential degradation products absorb, or at multiple wavelengths using a photodiode array (PDA) detector.

-

-

Procedure :

-

Prepare a standard solution of p-NPOE of known concentration.

-

Prepare a sample solution of the stored p-NPOE.

-

Inject both solutions into the HPLC system.

-

Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

-

The following diagram outlines a general workflow for stability testing:

Caption: Workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. While stable under ideal conditions, it is susceptible to degradation by heat, light, and extreme pH, and can form hazardous peroxides upon prolonged storage and exposure to air. Adherence to the recommended storage and handling procedures outlined in this guide will help to ensure the long-term stability and safety of this important chemical reagent. Regular stability assessments using appropriate analytical methods are strongly recommended, especially for older batches or those with an uncertain storage history.

References

- Sigma-Aldrich. (2025-11-06).

- Zhu, Y., Jiang, Y., Lin, R., & Yu, S. (n.d.). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.

- Menger, F. M., & Lynn, J. L. (n.d.). Pseudo first-order rate constants for the hydrolysis of p-nitrophenyl....

- Komeil, D., et al. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC - PubMed Central.

- CRO SPLENDID LAB. (n.d.). This compound.

- ResearchGate. (n.d.). Photodegradation curves of (a) p-nitrophenol and (b)

- IJSDR. (n.d.).

- ResearchGate. (2025-08-06). Optimization of p-nitrophenyl ethanol ether synthesis.

- MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2.

- ResearchGate. (n.d.). Note on stability of p‐nitrophenol in aqueous solutions.

- ResearchGate. (2025-08-06).

- ResearchGate. (2025-08-06).

- ACS Publications. (n.d.).

- Semantic Scholar. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2-Nitrophenyl octyl ether.

- Sigma-Aldrich. (2024-10-10).

- Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry.

- PubMed Central. (2014-02-28). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain.

- Cole-Parmer. (n.d.).

- Royal Society of Chemistry. (2020-07-07).

- NIH. (n.d.). Movement and Fate of p-Nitrophenyl-α,α,α-Trifluoro-2-Nitro-p Tolyl Ether-1′-14C in Peanut Seedlings.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

- IJCRT.org. (2023-10-10).

- Cole-Parmer. (n.d.).

- SpringerLink. (2025-08-10). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol.

- ResearchGate. (2020-03-12). (PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.

- Sigma-Aldrich. (n.d.). 3-NITROPHENYL OCTADECYL ETHER AldrichCPR.

- Queensland Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.

- University of Virginia. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage.

- PubMed. (n.d.).

- Sci-Hub. (2025-08-25).

- Bal Seal Engineering. (n.d.).

- Sciencemadness.org. (2019-03-31). Diethyl ether storage and peroxides.

- ResearchGate. (2025-12-02). AgOTf-promoted transetherification of p -methoxybenzyl ethers with allyl and benzyl bromides.

- ResearchGate. (2025-08-09).

Sources

- 1. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates [mdpi.com]

- 3. microchemlab.com [microchemlab.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijsdr.org [ijsdr.org]

- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. ijcrt.org [ijcrt.org]

A Senior Application Scientist's Guide to the Williamson Ether Synthesis of p-Nitrophenyl Octadecyl Ether

Executive Summary

This technical guide provides a comprehensive overview of the Williamson ether synthesis as applied to the preparation of p-Nitrophenyl octadecyl ether. Authored for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explore the mechanistic underpinnings, strategic considerations for reactant selection, and process optimization. We detail a robust experimental protocol, including the strategic use of phase-transfer catalysis to enhance reaction efficiency. The guide emphasizes self-validating methodology through detailed sections on product purification, characterization by modern spectroscopic techniques, and a proactive troubleshooting guide. All technical claims are substantiated with citations to authoritative literature, ensuring a foundation of scientific integrity.

Introduction: The Strategic Synthesis of Aryl Ethers

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for its reliability and versatility in forming the ether linkage.[1][2][3] The reaction fundamentally involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, proceeding via an S\N2 mechanism.[4][5][6] This method is paramount for preparing both symmetrical and asymmetrical ethers.[1][7]

The target molecule, this compound, is a long-chain alkyl aryl ether. Such molecules are of significant interest in materials science and medicinal chemistry, often serving as hydrophobic scaffolds, precursors for liquid crystals, or as substrates in biochemical assays. The synthesis presents a classic example of the strategic choices required to maximize yield and purity in a Williamson etherification.

Mechanistic Rationale and Strategic Reactant Selection

The synthesis of an ether requires the formation of a C-O bond. The Williamson synthesis accomplishes this through a bimolecular nucleophilic substitution (S\N2) pathway where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[4][5][7]

The S\N2 Mechanism

The reaction proceeds in two conceptual stages:

-

Deprotonation: The acidic proton of the alcohol or phenol is removed by a base to generate a potent nucleophile, the corresponding alkoxide or phenoxide. In the case of p-nitrophenol, the electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to phenol itself, allowing for the use of moderately strong bases.

-

Nucleophilic Attack: The generated p-nitrophenoxide ion attacks the primary alkyl halide (1-bromooctadecane) in a concerted, backside attack, displacing the bromide leaving group.[1][4]

Caption: The S\N2 mechanism for this compound synthesis.

Causality of Reactant Choice

For an asymmetrical ether like this compound, two synthetic routes are theoretically possible:

-

Route A: p-Nitrophenoxide + 1-Bromooctadecane

-

Route B: Sodium octadecyloxide + p-Nitrohalobenzene

Route A is vastly superior. The S\N2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[7] It proceeds efficiently with methyl and primary alkyl halides but is significantly slower with secondary halides and generally fails with tertiary halides, where the competing E2 elimination reaction predominates.[2][5][8] 1-Bromooctadecane is a primary alkyl halide, making it an ideal substrate.[9]

Conversely, Route B would require a nucleophilic attack on an sp²-hybridized carbon of the benzene ring. This reaction, known as nucleophilic aromatic substitution (S\NAr), is generally difficult and requires harsh conditions unless the aromatic ring is heavily activated by multiple, strong electron-withdrawing groups.[6][10] Therefore, selecting the phenoxide as the nucleophile and the primary alkyl halide as the electrophile is the only logical and efficient pathway.

Field-Proven Experimental Protocol

This protocol incorporates best practices for maximizing yield and purity, including the optional but recommended use of a phase-transfer catalyst.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | 279 | Toxic, Irritant |

| 1-Bromooctadecane | C₁₈H₃₇Br | 333.39 | 25-30 | 214-216 /12mmHg | May be harmful if swallowed |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | - | Irritant |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 102-104 | - | Irritant |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Repro. Toxin, Irritant |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-nitrophenol (5.56 g, 40.0 mmol, 1.0 equiv.), potassium carbonate (8.29 g, 60.0 mmol, 1.5 equiv.), and tetrabutylammonium bromide (TBAB) (1.29 g, 4.0 mmol, 0.1 equiv.).

-

Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF).

-

Alkylation: While stirring, add 1-bromooctadecane (14.0 g, 42.0 mmol, 1.05 equiv.) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting p-nitrophenol spot has disappeared.

-

Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with water (3 x 100 mL) to remove DMF and inorganic salts, followed by a wash with cold methanol (50 mL) to remove unreacted 1-bromooctadecane.

-

Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure this compound as a pale yellow solid.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield, melting point, and characterize the product using IR and NMR spectroscopy.

Caption: Experimental workflow for the synthesis of this compound.

Rationale for Experimental Choices

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base for deprotonating the acidic p-nitrophenol. It is inexpensive, easy to handle, and the resulting bicarbonate/carbonate salts are easily removed during the aqueous workup.[3][6]

-

Solvent: A polar aprotic solvent like DMF is ideal.[6][8][11] It readily dissolves the ionic p-nitrophenoxide salt while poorly solvating the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the S\N2 reaction.[8]

-

Phase-Transfer Catalyst (PTC): While the reaction can proceed without it, a PTC like TBAB significantly enhances the reaction rate.[12][13] The quaternary ammonium cation (Bu₄N⁺) forms an ion pair with the p-nitrophenoxide anion, increasing its solubility and reactivity in the organic phase where the alkyl halide resides, thus facilitating the reaction.[14][15] This is particularly useful for achieving reasonable reaction times at moderate temperatures.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Result |

| Appearance | Pale yellow crystalline solid |

| Melting Point | A sharp melting point is expected, distinguishing it from starting materials. |

| ¹H NMR (CDCl₃) | δ ~8.2 ppm (d, 2H, Ar-H ortho to NO₂); δ ~6.9 ppm (d, 2H, Ar-H ortho to O-CH₂); δ ~4.1 ppm (t, 2H, -O-CH₂-); δ ~1.8 ppm (quintet, 2H, -O-CH₂-CH₂-); δ ~1.2-1.5 ppm (m, 30H, -(CH₂)₁₅-); δ ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~164 ppm (Ar C-O); δ ~141 ppm (Ar C-NO₂); δ ~126 ppm (Ar C-H ortho to NO₂); δ ~115 ppm (Ar C-H ortho to O-CH₂); δ ~70 ppm (-O-CH₂-); δ ~32, 29, 26, 23 ppm (Alkyl chain carbons); δ ~14 ppm (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~2920, 2850 (C-H stretch, alkyl); ~1590, 1340 (N-O stretch, NO₂); ~1250 (C-O-C stretch, aryl ether); ~850 (C-H bend, p-disubstituted) |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The combination of these techniques provides unambiguous confirmation of the product's structure.[16]

Troubleshooting and Process Optimization

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete deprotonation. 2. Reaction temperature too low or time too short. 3. Wet reagents or solvent. | 1. Ensure the base (K₂CO₃) is anhydrous and used in sufficient excess (1.5-2.0 equiv.). 2. Monitor reaction by TLC and extend heating time if necessary. Consider a modest temperature increase (e.g., to 100 °C). 3. Use anhydrous solvent and dry reagents thoroughly. |

| Presence of starting p-nitrophenol | Incomplete reaction. | Extend reaction time or slightly increase the temperature. Ensure efficient stirring. |

| Side Product Formation (Alkene) | E2 elimination of 1-bromooctadecane.[2][4] | This is minimal with primary halides but can be exacerbated by excessively high temperatures or a very strong, sterically hindered base. Maintain the recommended temperature range. |

| Oily product that won't crystallize | Presence of unreacted 1-bromooctadecane or other impurities. | Wash the crude product thoroughly with a solvent that dissolves the impurity but not the product (e.g., cold hexane or methanol). Ensure the recrystallization solvent is appropriate and use seeding if necessary. |

Safety and Handling

-

p-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact. Handle in a well-ventilated fume hood.

-

1-Bromooctadecane: May cause skin and eye irritation. Standard laboratory PPE (gloves, safety glasses) is required.

-

N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. It is readily absorbed through the skin. Always handle in a fume hood and wear appropriate gloves.

-

Potassium Carbonate: A mild irritant. Avoid creating dust.

All procedures should be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The Williamson ether synthesis provides a direct and efficient pathway to this compound. Strategic selection of a primary alkyl halide and a phenoxide nucleophile is critical to favoring the desired S\N2 mechanism and avoiding competing side reactions. By employing a polar aprotic solvent, a suitable base, and a phase-transfer catalyst, the reaction can be performed under moderate conditions to achieve high yields of the pure product. The detailed protocol and troubleshooting guide presented herein offer a robust framework for researchers to successfully synthesize this and related long-chain alkyl aryl ethers for applications across the scientific disciplines.

References

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 12, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Brewster, R. Q., & Groening, T. p-NITRODIPHENYL ETHER. Organic Syntheses, Coll. Vol. 2, p.445 (1943); Vol. 16, p.63 (1936). Retrieved January 12, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 12, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 12, 2026, from [Link]

-

The Williamson ether synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 12, 2026, from [Link]

-

Robertson, W. W. 2,6-dibromo-4-nitrophenol. Organic Syntheses, Coll. Vol. 3, p.275 (1955); Vol. 23, p.27 (1943). Retrieved January 12, 2026, from [Link]

-

Engström, K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis of p-nitrophenol under normal pressure with A-1 phase transfer catalysis. (2006, August). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Contribution of phase transfer catalyst to green chemistry: A review. (2023). Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved January 12, 2026, from [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved January 12, 2026, from [Link]

-

Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved January 12, 2026, from [Link]

- Process for the purification of p-nitrophenol. (1976). U.S. Patent No. 3,933,929.

-

Reimer, C. L. p-NITROPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 11, p.80 (1931). Retrieved January 12, 2026, from [Link]

-

Al-Abdullah, E. S., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 23(11), 2977. Retrieved January 12, 2026, from [Link]

-

p-Nitrophenyl nonyl ether. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

What Is Phase Transfer Catalysis? (2025, February 8). YouTube. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

The purification of the enzyme hydrolysing diethyl p-nitrophenyl phosphate (paraoxon) in sheep serum. (1955). Biochemical Journal. Retrieved January 12, 2026, from [Link]

-

Synthesis of p-nitrophenyl acetate. (2007, August). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Kamm, O., & Marvel, C. S. n-DODECYL BROMIDE. Organic Syntheses, Coll. Vol. 1, p.25 (1941); Vol. 1, p.5 (1921). Retrieved January 12, 2026, from [Link]

-

Optimization of p-nitrophenyl ethanol ether synthesis. (2009, August). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube. Retrieved January 12, 2026, from [Link]

-

Bromination of Phenols. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]

-

Characterization of a Heptaoxyethylene Dodecyl Ether Standard Solution by a Combination of 1H Quantitative NMR Spectroscopy and HPLC. (2016, August). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-溴十八烷 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. jetir.org [jetir.org]

- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 14. fzgxjckxxb.com [fzgxjckxxb.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purification of p-Nitrophenyl Octadecyl Ether

Abstract

This comprehensive technical guide provides a detailed exploration of the purification methodologies for p-Nitrophenyl octadecyl ether, a crucial long-chain aryl ether intermediate in various research and development applications. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the underlying chemical principles governing the separation of the target compound from common impurities. We will dissect the nuances of recrystallization and column chromatography, providing field-proven protocols and explaining the rationale behind the selection of solvents, adsorbents, and operational parameters. This guide is designed to be a self-validating system, empowering the reader with the knowledge to not only execute these purification techniques but also to troubleshoot and adapt them to their specific experimental context.

Introduction: Understanding the Synthetic Landscape and Impurity Profile

This compound is typically synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This SN2 reaction involves the nucleophilic attack of the p-nitrophenoxide ion on an 18-carbon alkyl halide, such as 1-bromooctadecane or 1-iodooctadecane. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the reaction.[4][5]

While the Williamson ether synthesis is efficient, it is not without potential side reactions and impurities that necessitate subsequent purification steps.[1] A thorough understanding of these impurities is paramount for designing an effective purification strategy.

Common Impurities in Crude this compound:

-

Unreacted p-Nitrophenol: Due to incomplete reaction or unfavorable equilibrium, the starting phenolic compound is often a major impurity. Its acidic nature and high polarity distinguish it from the desired ether product.

-

Unreacted Octadecyl Halide: The starting alkylating agent may also remain in the reaction mixture. Its nonpolar character contrasts sharply with both the p-nitrophenol and the product.

-

Dialkylation Products (Minor): While less common with primary alkyl halides, side reactions can occasionally lead to the formation of other ether species.

-

Elimination Products (Minor): The basic conditions required for the formation of the phenoxide can sometimes promote the E2 elimination of the alkyl halide, leading to the formation of octadecene.[1][5]

-

Solvent Residues: Residual high-boiling solvents like DMF can be carried through the initial work-up.

The successful purification of this compound hinges on exploiting the significant differences in polarity and solubility between the desired product and these common process-related impurities.

Foundational Purification Strategies: A Dichotomy of Techniques

The purification of this compound is primarily achieved through two powerful and complementary techniques: recrystallization and column chromatography . The choice between these methods, or their sequential use, depends on the scale of the synthesis, the nature and quantity of the impurities, and the desired final purity.

Diagram: General Purification Workflow

Caption: High-level decision workflow for purifying this compound.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a highly effective technique for removing significant quantities of impurities, particularly unreacted starting materials.[6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point.

Solvent Selection: The Critical First Step

The key to successful recrystallization is the selection of an appropriate solvent. For this compound, a compound with a nonpolar octadecyl chain and a polar p-nitrophenyl group, a solvent of intermediate polarity is often optimal.

| Solvent System | Rationale for Use | Key Considerations |

| Ethanol/Water | Ethanol readily dissolves the ether at elevated temperatures, while water acts as an anti-solvent, inducing crystallization upon cooling. This system is excellent for removing both polar (p-nitrophenol) and nonpolar (octadecyl halide) impurities. | The ratio of ethanol to water is critical and may require empirical optimization. |

| Isopropanol | A single-solvent system that often provides good solubility at high temperatures and poor solubility at low temperatures for the target compound. | Slower cooling rates are recommended to promote the formation of well-defined crystals. |

| Hexane/Ethyl Acetate | A nonpolar/polar solvent mixture that can be fine-tuned to achieve the desired solubility profile. Hexane helps to keep nonpolar impurities in solution while the desired ether crystallizes. | The initial dissolution should be in a minimal amount of the more polar solvent (ethyl acetate) before adding the nonpolar anti-solvent (hexane). |

Step-by-Step Recrystallization Protocol

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure supersaturation upon cooling.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. The process can be further enhanced by subsequently placing the flask in an ice bath.[6] If crystallization does not initiate, scratching the inside of the flask with a glass rod can create nucleation sites.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography: For High-Purity Applications

When very high purity is required, or when dealing with a complex mixture of impurities with similar polarities, column chromatography is the method of choice.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.

Diagram: Column Chromatography Workflow

Caption: Step-by-step workflow for column chromatography purification.

Selection of Stationary and Mobile Phases

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound due to its polarity and ability to effectively separate compounds with varying polarities.[8]

-

Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

| Component | Polarity | Elution Order |

| Octadecene/Octadecyl Halide | Nonpolar | First |

| This compound | Intermediate | Second |

| p-Nitrophenol | Polar | Last (or remains on the column) |

Step-by-Step Column Chromatography Protocol

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid loading.[9] Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin eluting with the initial mobile phase. The nonpolar impurities will travel down the column most quickly. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., moving from 95:5 to 80:20 hexane:ethyl acetate). This will progressively elute compounds of increasing polarity.

-

Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

-

Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment: The Final Verification

Following purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed:

-

Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A single spot for the purified sample indicates a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of any remaining impurities.

-

Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Conclusion

The purification of this compound is a critical step in its synthesis, ensuring its suitability for downstream applications. By leveraging the principles of differential solubility and polarity, recrystallization and column chromatography serve as powerful tools for the removal of common process-related impurities. A systematic approach to solvent selection, protocol execution, and purity analysis, as outlined in this guide, will enable researchers and scientists to consistently obtain high-purity this compound. The choice of methodology will ultimately be dictated by the scale of the reaction and the specific purity requirements of the intended application.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

-

Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]

- Google Patents.

-

Taylor & Francis. Analytical methods – Knowledge and References. [Link]

-

YouTube. Recrystallization. [Link]

-

ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

-

National Center for Biotechnology Information. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. [Link]

-

ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

SIELC Technologies. Separation of p-Chlorophenyl-o-nitrophenyl ether on Newcrom R1 HPLC column. [Link]

-

National Center for Biotechnology Information. The purification of the enzyme hydrolysing diethyl p-nitrophenyl phosphate (paraoxon) in sheep serum. [Link]

-

ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]

- Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)

-

PubChem. 4-Nitrophenol. [Link]

-

ResearchGate. Optimization of p-nitrophenyl ethanol ether synthesis. [Link]

-

ResearchGate. The crystallization of poly(aryl-ether-ether-ketone) (PEEK): Reorganization processes during gradual reheating of cold-crystallized samples. [Link]

- Google Patents.

-

PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]

-

Defense Technical Information Center. Purification of C70 Using Charcoal as a Stationary Phase in a Flash Chromatography Column. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of p-Nitrophenyl Octadecyl Ether

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of p-Nitrophenyl octadecyl ether. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical methodologies for confirming the structure and purity of this long-chain aromatic compound.

Introduction

This compound (C24H41NO3) is a molecule of interest in various chemical and biological research areas. Its structure, featuring a polar p-nitrophenyl head group and a long, nonpolar octadecyl tail, imparts amphiphilic properties. Accurate structural elucidation and purity assessment are paramount for its application, necessitating robust analytical techniques like NMR and mass spectrometry. This guide offers a detailed exploration of these methods as applied to this compound, moving beyond procedural steps to explain the rationale behind experimental choices and data interpretation.

The most common synthetic route to this compound is a nucleophilic substitution reaction, typically involving a salt of p-nitrophenol and an octadecyl halide. This straightforward synthesis still requires rigorous characterization of the final product to ensure complete reaction and absence of starting materials and byproducts.

Molecular Structure and Analytical Workflow

The structural confirmation of this compound relies on a synergistic approach using both NMR and mass spectrometry. NMR provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and can offer insights into fragmentation patterns.

Caption: General workflow from synthesis to spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy